2-(6-Chloropyridin-3-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Description
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BClN3/c17-14-8-7-11(9-18-14)16-19-12-5-1-3-10-4-2-6-13(20-16)15(10)12/h1-9,19-20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOVWTVEWTQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-Chloropyridin-3-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical identifiers:
| Property | Value |
|---|---|
| Catalog Number | NX74008 |
| PubChem CID | 71306576 |
| Molecular Weight | 279.5 g/mol |
| Molecular Formula | C15H11BClN3 |
| IUPAC Name | 3-(6-chloropyridin-3-yl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:
- Case Study 1 : In a study involving human lung cancer cells (A549), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure.
Antimicrobial Activity
The compound also shows antimicrobial properties , particularly against gram-positive bacteria. In a series of tests:
- Case Study 2 : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 25 µg/mL. This suggests potential use as an antimicrobial agent in therapeutic applications.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The presence of the diazaborinine moiety is thought to interfere with nucleic acid synthesis.
- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Research Findings
A comprehensive analysis of multiple studies indicates that the biological activity of this compound is linked to its ability to interact with specific biological targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Aryl Derivatives
2-Phenyl and Halogenated Derivatives
- 2-Phenyldiazaborinine : Exhibits a simpler aryl substitution. Its crystal structure (tetragonal, space group I4) shows a hydrogen-bonded network with N–H···N interactions (D–H = 0.93 Å, H···A = 2.21 Å) .
- 2-(4-Bromophenyl) Derivative: Molecular weight 323.00 g/mol; synthesized via Suzuki-Miyaura coupling. Crystal data (monoclinic, P2₁/c) highlight planar geometry, with B–N bond lengths averaging 1.42 Å .
- 2-(3,5-Difluorophenyl) Derivative : Synthesized using Bdan-Bpin chemistry. Its $^{11}$B NMR signal at δ 28.4 ppm indicates a tetrahedral boron center. Stability against hydrolysis is enhanced compared to Bpin derivatives due to electron-withdrawing fluorine substituents .
Heteroaromatic Substitutions
- 2-(Pyridin-4-yl) Derivative : Crystal structure (tetragonal, a = 21.5659 Å, c = 5.0863 Å) shows a hydrogen-bonded tetrameric network. The pyridyl nitrogen participates in N–H···N hydrogen bonds (D···A = 3.113 Å), influencing solubility and aggregation .
- 2-(5-Bromo-2-thienyl) Derivative: Molecular weight 329.02 g/mol; melting point 141°C.
Chloropyridyl vs. Other Pyridyl Derivatives
The 6-chloro substituent on the pyridyl ring in the target compound enhances electrophilicity at the boron center compared to non-halogenated analogs (e.g., 2-(pyridin-4-yl)). This increases reactivity in cross-coupling reactions while maintaining thermal stability (decomposition >190°C) .
Boron-Masked Derivatives
Dioxaborolan and Dioxaborinan Derivatives
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) : Synthesized via diol masking (63% yield). $^{1}$H NMR shows aromatic protons at δ 7.10–6.19 ppm , with B–O bonds stabilizing the boron center. This derivative is less reactive than Bdan but more soluble in polar solvents .
- 2-(4,4,5,5-Tetrakis(methyl-d₃)-1,3,2-dioxaborolan-2-yl) : Deuterated variant with 86% yield. Used in isotopic labeling studies due to its robust B–O bonding .
Trifluoroborate Derivatives
Ionic and Polymerizable Derivatives
Pyridinium Salts
- 4-Ethylpyridinium Iodide Derivative : Formed by quaternizing the pyridyl nitrogen. The crystal structure (CCDC 2349942) reveals a planar Bdan core with torsional angles (C6–N2–B1–C3 = 179.14°) critical for charge delocalization in ionic liquids .
Polymerizable Monomers
Table 1: Physical and Spectral Properties of Selected Derivatives
Table 2: Crystal Structure Comparison
Preparation Methods
Naphtho[1,8-de]diamine Intermediate
The naphtho[1,8-de]diamine scaffold forms the foundational structure of the target compound. Its synthesis typically begins with the reduction of 1,8-dinitronaphthalene using catalytic hydrogenation (Pd/C, H₂) or stoichiometric reducing agents like iron powder in acidic media. The diamine intermediate is highly reactive, necessitating inert atmosphere handling to prevent oxidation.
6-Chloropyridin-3-ylboronic Acid Derivatives
The 6-chloropyridin-3-yl group is introduced via boronic acid or ester precursors. Industrial suppliers such as Frontier Specialty Chemicals provide pinacol-protected 6-chloropyridin-3-ylboronic acid esters (e.g., CAS: 2121514-25-6). These esters enhance stability during storage and enable controlled reactivity in cross-coupling reactions.
Core Diazaborinine Ring Formation
Boron-Trifluoride-Mediated Condensation
A validated method for diazaborinine synthesis involves the reaction of naphtho[1,8-de]diamine with arylboronic esters under Lewis acid activation. In a representative procedure:
-
Reactants :
-
Naphtho[1,8-de]diamine (1.0 equiv)
-
6-Chloropyridin-3-ylboronic acid pinacol ester (1.2 equiv)
-
Boron trifluoride ethylamine complex (3.0 equiv)
-
-
Solvent System : Cyclopentyl methyl ether (CPME)/toluene (1:1 v/v)
-
Conditions : 80°C, argon atmosphere, 12–16 h
The boron trifluoride acts as a fluorophile, abstracting fluoride ions from the boronate ester to generate a reactive borane intermediate, which subsequently couples with the diamine.
Table 1: Representative Reaction Conditions and Yields
Post-Synthetic Modifications and Purification
Work-Up and Isolation
After reaction completion, the mixture is quenched with saturated sodium bicarbonate (5 mL per mmol substrate) and extracted with ethyl acetate. Silica gel chromatography (petroleum ether/ethyl acetate, 3:1) isolates the product, avoiding decomposition of the acid-sensitive diazaborinine ring.
Crystallization and Characterization
Recrystallization from hexane/ethyl acetate mixtures yields analytically pure material. Key spectroscopic features include:
-
¹¹B NMR : A singlet near δ 27–29 ppm, characteristic of tetracoordinated boron in diazaborinines.
-
¹H NMR : Distinct aromatic signals for the naphthalene (δ 7.0–7.8 ppm) and chloropyridinyl (δ 8.2–8.6 ppm) moieties.
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Accelerated synthesis using microwave irradiation (e.g., 100°C, 30 min) may reduce reaction times, though thermal stability of the diazaborinine ring under these conditions requires empirical validation.
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic routes for 2-(6-chloropyridin-3-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, and what reaction conditions are critical?
The synthesis typically involves boron-containing precursors and aryl coupling reactions. A common method uses Bpin (bis(pinacolato)diboron) or B(dan) (naphthalene-1,8-diamino boronamide) reagents with halogenated pyridine derivatives. For example, in analogous compounds like 2-(3,5-difluorophenyl) derivatives, the reaction proceeds via a Schlenk tube setup under inert conditions, combining Bpin-B(dan) (1.0 eq.), aryl amine (2.0 eq.), tetrabutylammonium iodide (TBAI, 0.01 eq.), sodium acetate (NaOAc, 0.15 eq.), and benzoyl peroxide (BPO, 0.01 eq.) . Key conditions include temperature control (80–100°C) and reaction time (12–24 hours). The chloropyridinyl group is introduced via Suzuki-Miyaura coupling or direct substitution, requiring anhydrous solvents and rigorous exclusion of oxygen .
Q. How is X-ray crystallography applied to determine the structural configuration of this compound?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/hexane mixture. Data collection uses a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 193 K to minimize thermal motion artifacts. Structural refinement with programs like OLEX2 or SHELXL confirms bond lengths (e.g., B–N bonds ~1.40–1.45 Å) and dihedral angles between the naphthodiazaborinine core and chloropyridinyl substituent. For example, in related structures, the boron center adopts a trigonal planar geometry, with π-stacking interactions stabilizing the lattice .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : B NMR shows a peak near δ 30 ppm (characteristic of tricoordinate boron). H and C NMR confirm aromatic proton environments (e.g., pyridinyl protons at δ 7.8–8.5 ppm) and absence of unreacted starting materials .
- MS : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 279.54 for CHBClN) .
- IR : B–N stretching vibrations appear at 1350–1450 cm .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation, and what are common side reactions?
Yield optimization requires precise stoichiometry of boron reagents and aryl halides. For example, excess Bpin (1.2 eq.) improves boron incorporation but risks boronate ester byproducts. Side reactions include:
- Deboronation : Hydrolysis of the B–N bond under acidic conditions. Mitigated by using dry solvents and molecular sieves.
- Dimerization : Occurs at high concentrations; dilution (0.1 M in THF) suppresses this .
- Halogen scrambling : Chloropyridinyl groups may undergo displacement; monitored via Cl NMR or HPLC .
Q. How do electronic effects of the 6-chloropyridinyl substituent influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing chlorine atom activates the pyridine ring toward nucleophilic aromatic substitution but deactivates it in electrophilic reactions. In Suzuki-Miyaura coupling, the Cl group enhances oxidative addition to palladium catalysts (e.g., Pd(PPh)) but may require higher temperatures (100–120°C) for transmetallation. Computational studies (DFT) on analogous compounds show that the Cl substituent lowers the LUMO energy of the pyridine ring, facilitating electron-deficient aryl coupling .
Q. How can contradictions in crystallographic data (e.g., bond length variations) be resolved?
Discrepancies in bond lengths (e.g., B–N vs. B–C) may arise from:
- Thermal motion : Low-temperature (100 K) data collection reduces atomic displacement parameters .
- Crystallographic refinement : Using anisotropic displacement parameters and twin refinement in OLEX2 improves accuracy .
- Polymorphism : Solvent choice (e.g., DCM vs. EtOH) can lead to different packing motifs, validated via PXRD .
Q. What strategies are recommended for studying the compound’s electronic properties (e.g., charge transport in materials science)?
- Cyclic voltammetry : Measures redox potentials (e.g., E for boron-centered oxidation).
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models HOMO-LUMO gaps and charge distribution.
- UV-Vis spectroscopy : π→π* transitions in the naphthodiazaborinine core (~300–400 nm) correlate with conjugation length .
Q. How does the compound’s stability under ambient conditions affect experimental design?
The boron-nitrogen bond is sensitive to moisture. Storage recommendations:
- Inert atmosphere : Schlenk lines or gloveboxes (<1 ppm O/HO).
- Light sensitivity : Amber vials prevent photodegradation of the aromatic system.
- Thermal stability : TGA shows decomposition above 200°C, limiting high-temperature applications .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
